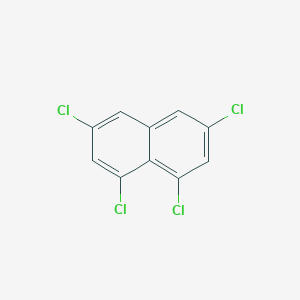
1,3,6,8-Tetrachloronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetrachloronaphthalene is a useful research compound. Its molecular formula is C10H4Cl4 and its molecular weight is 265.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1,3,6,8-Tetrachloronaphthalene has the chemical formula C10H4Cl4 and is part of a larger group known as polychlorinated naphthalenes (PCNs). These compounds are characterized by their complex structures and varying degrees of chlorination. The presence of chlorine atoms enhances certain properties such as stability and hydrophobicity, making TCN suitable for various applications.
Industrial Applications
Historically, TCN was utilized in several industrial applications:
- Cable Insulation : TCN was used as an insulating material due to its electrical resistance properties.
- Lubricants : Lower chlorinated naphthalene mixtures served as lubricants in machinery.
- Dyes and Pigments : TCN has been employed in the production of dyes and as a carrier in dye formulations.
- Flame Retardants : Its thermal stability made it a candidate for use in flame-proofing materials.
- Preservatives : TCN acted as a preservative in various applications due to its antimicrobial properties .
Environmental Impact
Despite its utility, the environmental persistence of TCN raises concerns. The compound is resistant to degradation, which leads to bioaccumulation in ecosystems. Studies indicate that TCN can be formed unintentionally during industrial processes such as combustion and metallurgy. For instance, emissions from magnesium production have been reported to contain significant concentrations of PCNs including TCN .
Degradation Studies
Recent research has focused on the degradation pathways of TCN. One study evaluated the hydrodechlorination of 1,2,3,4-tetrachloronaphthalene over Fe–Al composite oxides. The degradation process involved successive hydrodechlorination reactions leading to the formation of less chlorinated naphthalenes. The study found that different composite oxides exhibited varying reactivity based on their structural properties .
Table 1: Degradation Pathways of TCN
| Degradation Step | Product Formed | Reaction Conditions |
|---|---|---|
| CN-27 → CN-14 | 1,2,4-Trichloronaphthalene | 300 °C over Fe–Al composites |
| CN-14 → CN-4 | 1,3-Dichloronaphthalene | Hydrodechlorination reaction |
| CN-4 → CN-2 | Monochloronaphthalene | Further hydrodechlorination |
Case Study 1: Environmental Monitoring
In a study conducted in the UK, researchers monitored the emissions of PCNs during domestic heating using solid fuels. They found that lower-chlorinated congeners were prevalent in emissions, indicating that TCN and its derivatives are routinely produced during combustion processes .
Case Study 2: Toxicological Assessments
Research has shown that exposure to TCN can lead to various health effects including liver damage and skin irritation. Long-term exposure may result in serious health conditions such as chloracne and potential liver toxicity .
属性
IUPAC Name |
1,3,6,8-tetrachloronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQPOHDPJIYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164498 |
Source


|
| Record name | 1,3,6,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150224-15-0 |
Source


|
| Record name | Naphthalene, 1,3,6,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














